2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C11H9F3N2O It is characterized by the presence of a cyano group, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out under various conditions, such as:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Solvent-Based Methods: Using solvents like ethanol with a basic catalyst such as triethylamine.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can engage in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Triethylamine is commonly used as a base catalyst in condensation reactions.
Major Products: The reactions typically yield a variety of heterocyclic compounds, which are of interest for their biological activities and potential therapeutic applications .
Scientific Research Applications
2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing heterocyclic compounds.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Shares structural similarities but differs in the position of the methyl group.
Leflunomide Imp. H (EP): Another compound with a trifluoromethyl group, used in pharmaceutical research.
Uniqueness: 2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both cyano and trifluoromethyl groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-6-8(16-10(17)4-5-15)2-3-9(7)11(12,13)14/h2-3,6H,4H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNEMGXZIMTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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